N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

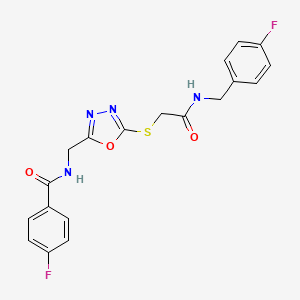

N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound featuring multiple heterocyclic rings. The intricate structure comprises a benzamide moiety linked to a thiazolyl-benzamide system, incorporating additional heteroatoms like sulfur and nitrogen within the 1,3,4-thiadiazole ring. These molecular characteristics render it highly versatile for a range of chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step processes. Key steps include:

Formation of the 1,3,4-thiadiazole ring by cyclizing appropriate thiourea derivatives under oxidative conditions.

The subsequent reaction of the thiadiazole derivative with ethylthiol under nucleophilic substitution conditions to introduce the ethylthio group.

Coupling of the resulting intermediate with a thiazole derivative via a condensation reaction.

Final amidation step to link the thiazole and benzamide systems, often using amide bond formation reagents like carbodiimides.

Industrial Production Methods: In an industrial setting, the synthesis would be optimized for higher yield and purity. Techniques like continuous flow synthesis, automated high-throughput screening, and the use of catalysis (e.g., metal-catalyzed processes) might be employed to streamline production.

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: Modifying the sulfur-containing groups.

Reduction: Reducing the thiadiazole ring to dihydro forms.

Substitution: Typical nucleophilic or electrophilic aromatic substitution reactions on the benzamide moiety.

Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, hydrides for reduction, and halogenating agents for substitutions are used under conditions like reflux, inert atmospheres, and specific pH controls.

Major Products: The primary products depend on the type of reaction. For instance, oxidation may yield sulfoxide or sulfone derivatives, while substitution could introduce various functional groups onto the aromatic ring, altering the compound's properties.

Applications De Recherche Scientifique

In Chemistry: The compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals, useful in catalysis and material science.

In Biology: It exhibits potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls, specifically targeting Gram-positive strains.

In Medicine: Research indicates that it may act as an inhibitor for certain enzymes involved in cancer progression, highlighting its potential in oncology for targeted therapies.

In Industry: Applications extend to agrochemicals, where its derivatives are explored as pesticides due to their activity against specific pests.

Mécanisme D'action

N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide exerts its effects primarily through:

Interaction with enzyme active sites, inhibiting their function.

Disruption of microbial cell membrane integrity, leading to cell lysis. The molecular targets include kinases and proteases in cancer cells, where the compound binds to ATP-binding sites, preventing phosphorylation events critical for cancer cell survival.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,4-thiadiazole-based molecules with variations in the side chains.

Benzamide derivatives lacking the thiazole or thiadiazole rings.

Thiazole-containing organic compounds without the benzamide linkage.

Uniqueness: The integration of multiple heterocycles in N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide differentiates it, offering a unique balance of chemical stability and biological activity. Its synthetic versatility allows for modifications that can tailor its properties for specific applications, unlike simpler counterparts.

By blending different heterocyclic motifs, this compound displays a synergistic effect, enhancing its efficacy and selectivity across various applications.

Propriétés

IUPAC Name |

N-[4-[3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S3/c1-2-25-17-22-21-16(27-17)19-13(23)9-8-12-10-26-15(18-12)20-14(24)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,18,20,24)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZFLNTYWYDBJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2534570.png)

![N-(4-methoxyphenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2534571.png)

![2-[(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B2534576.png)

![N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2534578.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2534582.png)

![4-ethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B2534586.png)

![2-(2,4-Dichlorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2534588.png)

![4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2534590.png)

![5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2534592.png)